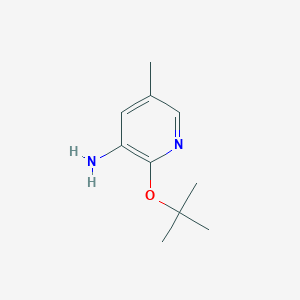
(7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is an organic compound with the molecular formula C12H16O It is a derivative of tetrahydronaphthalene, featuring a methyl group at the 7th position and a methanol group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methyl-1-naphthaldehyde using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient separation techniques further enhances the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products
Oxidation: 7-Methyl-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid.
Reduction: 7-Methyl-1,2,3,4-tetrahydronaphthalene.
Substitution: 7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl chloride.
Aplicaciones Científicas De Investigación
(7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyltetralin: Similar structure but lacks the hydroxyl group.
Tetralin: Parent compound without the methyl and hydroxyl groups.
2-Aminotetralin: Contains an amine group instead of a hydroxyl group.
Uniqueness
(7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
(7-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H16O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2,4,6,10,13H,3,5,7-8H2,1H3 |
Clave InChI |
CGJROVGJUDKLLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC(C2)CO)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13307905.png)
![N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide](/img/structure/B13307911.png)
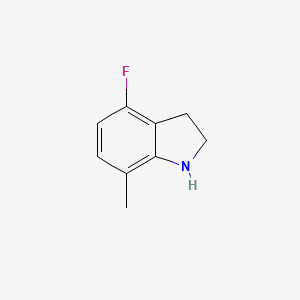
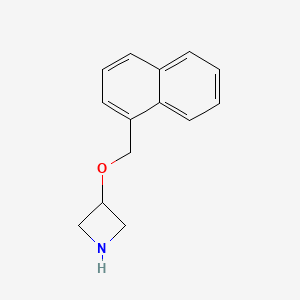

![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13307943.png)

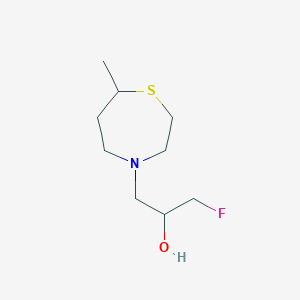
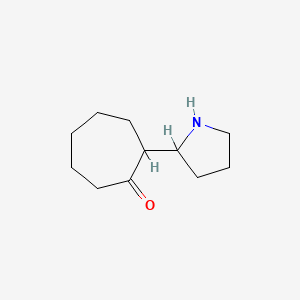
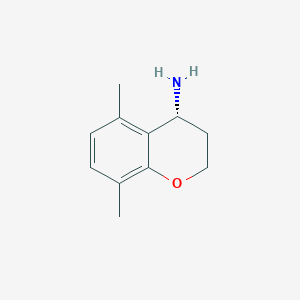
![2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13307960.png)
![2-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13307966.png)
